molecular formula C13H18N2O5 B13386639 2-(Carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

2-(Carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13386639
M. Wt: 282.29 g/mol
InChI Key: ZAWWRCDFZPMIQT-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a carbamoylamino group, a dimethoxyphenyl group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid can be achieved through a multi-step process. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a reductive amination process using a reducing agent such as sodium borohydride to yield the corresponding amine. The amine is then reacted with a carbamoyl chloride derivative to introduce the carbamoylamino group. Finally, the resulting compound is subjected to a carboxylation reaction to introduce the methylpropanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbamoylamino group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(Carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethoxyphenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity. The overall effect is modulation of enzyme activity and alteration of metabolic pathways.

Comparison with Similar Compounds

  • 2-(Carbamoylamino)-3-phenylpropanoic acid
  • 2-(Carbamoylamino)-3-(4-methoxyphenyl)-2-methylpropanoic acid
  • 2-(Carbamoylamino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Comparison: 2-(Carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the aromatic ring can affect the compound’s electronic properties, influencing its reactivity in various chemical reactions.

Properties

IUPAC Name

2-(carbamoylamino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(11(16)17,15-12(14)18)7-8-4-5-9(19-2)10(6-8)20-3/h4-6H,7H2,1-3H3,(H,16,17)(H3,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWWRCDFZPMIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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